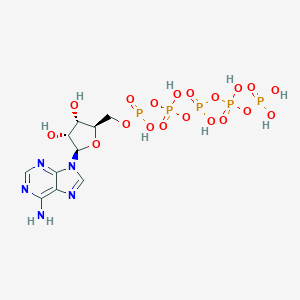

Adenosine 5'-pentaphosphate

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

3D Structure

Properties

CAS No. |

14535-90-1 |

|---|---|

Molecular Formula |

C10H18N5O19P5 |

Molecular Weight |

667.14 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(30-10)1-29-36(21,22)32-38(25,26)34-39(27,28)33-37(23,24)31-35(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

WYJWVZZCMBUPSP-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

physical_description |

Solid |

Synonyms |

adenosine 5'-pentaphosphate pppppA |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of Adenosine 5'-pentaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-pentaphosphate (AP5A) is a naturally occurring dinucleoside polyphosphate that plays a significant role in cellular signaling and energy homeostasis. Stored in secretory granules of various cells, including platelets, chromaffin cells, and neurons, AP5A is released into the extracellular space where it exerts a range of biological effects.[1] Its primary and most well-characterized function is the potent and specific inhibition of adenylate kinase, a key enzyme in cellular energy metabolism. Beyond this, AP5A is an important modulator of ion channels, particularly cardiac ryanodine receptors and ATP-sensitive potassium channels, and interacts with purinergic receptors. This technical guide provides an in-depth overview of the biological roles of AP5A, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development efforts in this area.

Core Biological Functions and Signaling Pathways

This compound is a multifaceted signaling molecule involved in several critical cellular processes. Its biological activities are primarily centered on the regulation of cellular energy balance and the modulation of ion channel activity, particularly in the cardiovascular and nervous systems.

Inhibition of Adenylate Kinase and Regulation of Energy Homeostasis

The most prominent biological role of AP5A is its potent inhibition of adenylate kinase (AK).[2] AK is a crucial enzyme that catalyzes the reversible reaction:

ATP + AMP ⇌ 2 ADP

This reaction is central to maintaining cellular energy charge by balancing the levels of adenine nucleotides. By inhibiting AK, AP5A can significantly impact the cellular AMP:ATP ratio. An elevated AMP:ATP ratio is a critical signal of cellular energy stress and a primary activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[3][4] Activated AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[3][4]

While the direct experimental link between AP5A-induced AK inhibition and subsequent AMPK activation requires further elucidation, the established roles of AK in AMP signaling networks strongly suggest this pathway.[5] The inhibition of AK by AP5A disrupts the normal phosphotransfer relay, which is critical for communicating the energetic status of mitochondria to energy-consuming processes in the cell.

Signaling Pathway: Adenylate Kinase Inhibition and Potential Downstream Effects

References

- 1. P1,P5-二(腺苷-5′)五磷酸 五钠盐 ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interplay between adenylate metabolizing enzymes and AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenylate Kinase and Metabolic Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Stress Signal: An In-depth Technical Guide to the Discovery and History of Diadenosine Polyphosphates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate symphony of cellular communication, a unique class of molecules known as diadenosine polyphosphates (ApnAs) has emerged as critical messengers, particularly in times of cellular stress. Comprising two adenosine moieties linked by a chain of three to six phosphate groups, these molecules were initially enigmatic byproducts of enzymatic reactions. However, decades of research have unveiled their multifaceted roles as "alarmones"—intracellular alarm signals that modulate a wide array of physiological processes, from stress responses and DNA replication to neurotransmission and cardiovascular function. This technical guide provides a comprehensive overview of the discovery and history of diadenosine polyphosphates, detailing the seminal experiments, key researchers, quantitative data, and the elucidation of their signaling pathways.

The Dawn of Discovery: An Unforeseen Synthesis

The story of diadenosine polyphosphates begins in 1966, when Paul C. Zamecnik, Mary L. Stephenson, C. M. Janeway, and Kurt Randerath made an unexpected observation.[1][2] While investigating the mechanism of protein synthesis, they found that purified lysyl-tRNA synthetase (LysRS) from Escherichia coli could catalyze the synthesis of a novel compound, which they identified as diadenosine tetraphosphate (Ap4A).[1][2] This discovery was groundbreaking, as it revealed a previously unknown, non-canonical activity of an enzyme central to protein synthesis.[1] It was later established that this synthesis is a two-step process initiated by the formation of an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate.[1]

Early Characterization and the "Alarmone" Hypothesis

Following their discovery, the physiological relevance of diadenosine polyphosphates remained elusive for nearly a decade. A pivotal moment came in 1976 when Rapaport and Zamecnik reported a correlation between intracellular Ap4A concentrations and the proliferative state of mammalian cells. This finding hinted at a role for these molecules in the regulation of cell growth.

The 1980s marked a turning point in understanding the function of diadenosine polyphosphates, largely driven by the work of researchers like Alexander G. McLennan. Foundational studies in Salmonella typhimurium and E. coli revealed that intracellular levels of Ap4A dramatically increased in response to various environmental stressors, such as heat shock and oxidative damage.[1][3] These observations led to the formulation of the "alarmone hypothesis," which posited that diadenosine polyphosphates act as intracellular alarm signals, alerting the cell to adverse conditions and orchestrating appropriate responses to ensure survival.[3][4]

Key Researchers and Their Contributions

The field of diadenosine polyphosphates has been shaped by the contributions of numerous scientists. The following table highlights some of the key figures and their significant contributions:

| Researcher(s) | Key Contribution(s) |

| Paul C. Zamecnik, Mary L. Stephenson, C. M. Janeway, Kurt Randerath | Initial discovery of diadenosine tetraphosphate (Ap4A) in 1966 as a product of lysyl-tRNA synthetase.[1][2] |

| Eliezer Rapaport | Co-authored the 1976 paper with Zamecnik linking Ap4A levels to cell proliferation. |

| Alexander G. McLennan | A leading figure in the field, his work was instrumental in establishing the role of diadenosine polyphosphates as stress alarmones and in characterizing the enzymes involved in their metabolism. |

| Geoffrey Burnstock | A pioneer in the field of purinergic signaling, his work on P2 receptors provided the framework for understanding the extracellular actions of diadenosine polyphosphates. |

Quantitative Insights into a Cellular Stress Response

The characterization of diadenosine polyphosphates as stress alarmones was substantiated by quantitative measurements of their intracellular concentrations under various conditions. The following tables summarize key quantitative data from seminal studies.

Table 1: Intracellular Concentrations of Diadenosine Tetraphosphate (Ap4A) Under Stress Conditions in Bacteria

| Organism | Stress Condition | Basal Ap4A Concentration (µM) | Peak Ap4A Concentration (µM) | Fold Increase | Reference |

| Salmonella typhimurium | Mild Heat Shock (28°C to 42°C) | ~1 | 10 | ~10 | [3] |

| Salmonella typhimurium | Severe Heat Shock (28°C to 50°C) | ~1 | 30 | ~30 | [3] |

| Salmonella typhimurium | 10% Ethanol | ~1 | 50 | ~50 | [3] |

| Salmonella typhimurium | Oxidative Stress (CdCl2) | <3 | 365 | >120 | [5] |

| Escherichia coli | Kanamycin Treatment | - | - | 20 | [5] |

Table 2: Intracellular Concentrations of Diadenosine Polyphosphates Under Stress Conditions in Eukaryotes

| Organism/Cell Type | Stress Condition | Diadenosine Polyphosphate | Basal Concentration | Peak Concentration | Fold Increase | Reference |

| Drosophila cells | Heat Shock (19°C to 37°C) | Ap4A and other ApnN | - | - | 2.2 - 3.3 | [4] |

| Drosophila cells | 1 mM CdCl2 | Ap4A | - | 30 µM | >100 | [4] |

| Drosophila cells | 1 mM CdCl2 | Ap4G | - | 39 µM | >100 | [4] |

| Saccharomyces cerevisiae | Heat Shock (46°C) | Ap4N | ~0.08 µM | ~4 µM | 50 | [4] |

| Physarum polycephalum | 0.1 mM Dinitrophenol | Ap4A and Ap4G | - | - | 3 - 7 | [4] |

| Physarum polycephalum | Hypoxia | Ap4A and Ap4G | - | - | 6 - 7 | [4] |

| KBM-7 cells (human) | NUDT2 knockout | Ap4A | 0.21 pmol/106 cells | 36.9 pmol/106 cells | 175 | [6] |

Experimental Protocols: From Discovery to Quantification

The methodologies used to study diadenosine polyphosphates have evolved significantly since their discovery.

Initial Discovery and Characterization (1960s)

The seminal work by Zamecnik and colleagues relied on techniques that were state-of-the-art for the time.

-

Enzyme Purification: Lysyl-tRNA synthetase was purified from E. coli using a combination of ammonium sulfate fractionation and column chromatography.

-

Synthesis of Diadenosine Tetraphosphate: The in vitro synthesis was carried out in a reaction mixture containing purified lysyl-tRNA synthetase, L-lysine, ATP, and Mg2+.

-

Product Identification: The newly synthesized compound was identified using a combination of techniques:

-

Paper Chromatography: The reaction products were separated by descending paper chromatography on Whatman No. 1 paper. A common solvent system for separating nucleotides at the time was isobutyric acid:concentrated NH4OH:water (66:1:33, v/v/v).

-

UV Spectrophotometry: The separated spots were visualized under UV light, eluted, and their absorbance spectra were determined to confirm the presence of adenine.

-

Enzymatic Digestion: The structure of Ap4A was confirmed by its resistance to venom phosphodiesterase and its hydrolysis by potato apyrase to yield ATP and AMP.

-

Early Quantification and Analysis (1970s - 1980s)

The development of more sophisticated analytical techniques allowed for the quantification of diadenosine polyphosphates in cell extracts.

-

Thin-Layer Chromatography (TLC): TLC on polyethyleneimine (PEI)-cellulose plates offered better resolution and sensitivity compared to paper chromatography. A typical two-dimensional TLC system for separating nucleotides involved a first dimension run with a basic solvent (e.g., 0.75 M Tris, 0.45 M HCl) followed by a second dimension run with a high-salt solvent (e.g., saturated (NH4)2SO4, 1 M sodium acetate, isopropanol).

-

Radiolabeling: Cells were often grown in the presence of 32P-orthophosphate or 3H-adenosine to label the intracellular nucleotide pools, allowing for sensitive detection of diadenosine polyphosphates by autoradiography of the TLC plates.

Modern Quantification Methods

-

High-Performance Liquid Chromatography (HPLC): The advent of HPLC revolutionized the analysis of diadenosine polyphosphates, offering high resolution, sensitivity, and quantification. Ion-pair reversed-phase HPLC is a commonly used method. A typical protocol involves:

-

Cell Lysis and Extraction: Cells are lysed, and nucleotides are extracted using a method such as perchloric acid precipitation.

-

Chromatographic Separation: The nucleotide extract is injected onto a C18 reversed-phase column. The mobile phase typically consists of a buffer (e.g., potassium phosphate) containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate) and an organic modifier (e.g., acetonitrile).

-

Detection: Diadenosine polyphosphates are detected by their UV absorbance at 259 nm.

-

Quantification: The concentration of each diadenosine polyphosphate is determined by comparing its peak area to that of a known standard.

-

-

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of specificity and sensitivity for the identification and quantification of diadenosine polyphosphates.

Signaling Pathways of Diadenosine Polyphosphates

Diadenosine polyphosphates exert their physiological effects through interactions with specific intracellular and extracellular targets. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways.

Extracellular Signaling via P2Y Receptors

Extracellular diadenosine polyphosphates can act as signaling molecules by binding to and activating P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs).

Caption: ApnA signaling through the Gq-coupled P2Y1 receptor.

Extracellular Signaling via P2X Receptors

Diadenosine polyphosphates can also activate P2X receptors, which are ligand-gated ion channels.

Caption: ApnA-mediated activation of the P2X1 receptor ion channel.

Intracellular Signaling via KATP Channels

Intracellularly, diadenosine polyphosphates have been shown to inhibit ATP-sensitive potassium (KATP) channels, coupling the cell's metabolic state to its electrical activity.

Caption: Intracellular ApnA-mediated inhibition of the KATP channel.

Conclusion and Future Directions

From their serendipitous discovery as byproducts of an aminoacyl-tRNA synthetase to their current status as multifaceted signaling molecules, diadenosine polyphosphates have captivated the attention of researchers for over half a century. Their role as "alarmones" in the cellular stress response is now well-established, and their involvement in a growing list of physiological and pathophysiological processes continues to be an active area of investigation. For drug development professionals, the enzymes that synthesize and degrade diadenosine polyphosphates, as well as the receptors through which they signal, represent promising therapeutic targets for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. As analytical techniques become even more sensitive and our understanding of their complex signaling networks deepens, the coming years are poised to reveal even more about the profound impact of these once-mysterious molecules on cellular life.

References

- 1. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Molecular structure of human KATP in complex with ATP and ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diadenosine polyphosphate-induced inhibition of cardiac KATP channels: operative state-dependent regulation by a nucleoside diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.google.cn [books.google.cn]

An In-depth Technical Guide to Diadenosine Pentaphosphate (Ap5A): Chemical Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of Diadenosine Pentaphosphate (Ap5A), a naturally occurring dinucleotide polyphosphate. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, and significant biological roles of Ap5A. It further outlines detailed experimental protocols for its study and presents key quantitative data in a structured format.

Chemical Structure and Physicochemical Properties

Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a dinucleotide consisting of two adenosine moieties linked by a chain of five phosphate groups.[1] It is structurally analogous to two molecules of adenosine diphosphate (ADP).[1]

Chemical Structure

Physicochemical and Spectroscopic Properties

Ap5A is a water-soluble solid that is typically stored at -20°C for long-term stability.[1] Its spectroscopic properties have been characterized by Nuclear Magnetic Resonance (NMR), providing insights into its conformation in solution and when bound to enzymes.

Table 1: Physicochemical Properties of Ap5A

| Property | Value |

| Molecular Formula | C20H29N10O22P5 |

| Molecular Weight | 916.37 g/mol |

| CAS Number | 41708-91-2 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage Temperature | -20°C |

Table 2: 31P NMR Chemical Shifts (ppm) of Ap5A Relative to 85% H3PO4 [1]

| Condition | Terminal Phosphates (Pα, Pε) | Middle Phosphates (Pβ, Pγ, Pδ) |

| Free Ap5A | ~11.1 | ~22.8 |

| Mg2+-bound Ap5A | ~11.7 | ~22.3 |

Biological Significance and Signaling Pathways

Ap5A is a key signaling molecule involved in cellular energy homeostasis and stress responses. Its most well-characterized role is as a potent and specific inhibitor of adenylate kinase.

Inhibition of Adenylate Kinase

Adenylate kinase (AK) is a crucial enzyme that catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP. By inhibiting AK, Ap5A plays a significant role in regulating the cellular energy charge and influencing pathways sensitive to the AMP:ATP ratio, such as the AMP-activated protein kinase (AMPK) pathway.[1]

Cardiovascular Signaling

Ap5A is present in myocardial tissue and its concentration is altered during ischemic conditions.[1] It modulates the activity of ATP-sensitive potassium (KATP) channels, which are critical in the heart's response to metabolic stress.[1] Ap5A also interacts with purinergic receptors, contributing to the regulation of vascular tone.

Interaction with Ryanodine Receptors

Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), which are responsible for the release of calcium from the sarcoplasmic reticulum during excitation-contraction coupling.[2] It exhibits a biphasic dose-response, suggesting the presence of both high- and low-affinity binding sites on RyR2.[2]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of Ap5A with its biological targets and its physiological concentrations.

Table 3: Inhibition and Activation Constants of Ap5A

| Target | Parameter | Value | Species/Tissue |

| Adenylate Kinase | Ki | ~2.5 nM | Pig Muscle |

| Adenylate Kinase | Inhibition at | ≥ 2 µM | Human Hemolysate[3] |

| Adenylate Kinase | Kd | ~140–350 nM | Not specified[1] |

| Ryanodine Receptor 2 (RyR2) | EC50 (low-affinity site) | 140 µM | Sheep Cardiac Muscle[2] |

Table 4: Physiological Concentrations of Ap5A

| Tissue/Cell Type | Concentration | Condition |

| Human Platelets | 100.2 ± 81.1 nM | Normal[4] |

| Myocardial Tissue | Decreases during ischemia | Ischemic vs. Pre-ischemic[1] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of Ap5A.

Quantification of Ap5A in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Ap5A in biological samples like human platelets.[4]

Protocol Overview:

-

Sample Preparation:

-

HPLC Analysis:

-

Data Analysis:

-

Quantify the Ap5A peak area relative to the internal standard.[4]

-

Adenylate Kinase Inhibition Assay

The inhibitory effect of Ap5A on adenylate kinase activity can be measured using a coupled enzyme assay.

Principle: The production of ATP by adenylate kinase is coupled to a second reaction that can be monitored spectrophotometrically. Ap5A is added to determine its effect on the rate of the reaction.

Materials:

-

Purified adenylate kinase

-

ADP (substrate)

-

Ap5A (inhibitor)

-

Coupling enzyme system (e.g., hexokinase and glucose-6-phosphate dehydrogenase)

-

NADP+

-

Glucose

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing all components except the initiating substrate (e.g., ADP). This includes the buffer, coupling enzymes, NADP+, glucose, and varying concentrations of Ap5A.

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding ADP.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the initial reaction rates for each concentration of Ap5A.

-

Determine the inhibition constant (Ki) by plotting the data using appropriate enzyme kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Analysis of Ap5A Interaction with Ryanodine Receptors

The effect of Ap5A on the gating of RyR2 channels can be studied using the planar lipid bilayer technique.[2]

Protocol Overview:

-

Incorporate sarcoplasmic reticulum vesicles containing RyR2 into a planar lipid bilayer separating two chambers (cis and trans, representing the cytosolic and luminal sides, respectively).

-

Apply a voltage clamp across the bilayer to monitor single-channel currents.

-

Add Ap5A to the cis chamber in a dose-dependent manner.

-

Record the single-channel activity at each Ap5A concentration to determine the open probability (Po).

-

Construct a dose-response curve to determine the EC50 of Ap5A for RyR2 activation.[2]

31P NMR Spectroscopy for Studying Ap5A-Protein Interactions

31P NMR spectroscopy is a powerful tool to study the binding of Ap5A to proteins like adenylate kinase in solution.

Principle: The chemical environment of the phosphorus nuclei in the phosphate chain of Ap5A changes upon binding to a protein, leading to shifts in their resonance frequencies in the 31P NMR spectrum.

Procedure:

-

Acquire a 31P NMR spectrum of free Ap5A in a suitable buffer.

-

Titrate the Ap5A solution with the protein of interest (e.g., adenylate kinase).

-

Acquire a series of 31P NMR spectra at different protein-to-ligand ratios.

-

Analyze the changes in the chemical shifts and line widths of the Ap5A phosphate resonances to characterize the binding event and determine the stoichiometry of the complex.

Conclusion

Diadenosine pentaphosphate is a multifaceted signaling molecule with a primary role in the regulation of cellular energy metabolism through the potent inhibition of adenylate kinase. Its involvement in cardiovascular signaling and the modulation of ion channels highlights its broader physiological importance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting Ap5A-mediated pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Adenosine 5'-pentaphosphate in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-pentaphosphate (p5A), a highly phosphorylated purine nucleotide, is emerging as a significant signaling molecule in cellular physiology and pathophysiology. Its synthesis is not part of the canonical nucleotide metabolism but is catalyzed by specific enzymes under particular cellular conditions, suggesting a role in stress response and cellular regulation. This technical guide provides a comprehensive overview of the known and putative enzymatic pathways for p5A synthesis in cells, detailed experimental protocols for its detection and quantification, and an exploration of its potential signaling roles. This document is intended to be a valuable resource for researchers investigating purinergic signaling, nucleotide metabolism, and novel therapeutic targets.

Introduction

This compound (p5A) belongs to a group of adenosine polyphosphates (ApnAs) that act as intracellular and extracellular signaling molecules. While the roles of ATP (p3A) and ADP (p2A) are well-established, the functions of hyperphosphorylated nucleotides like p5A are less understood. Recent evidence suggests their involvement in stress responses, DNA replication, and the regulation of ion channels. The enzymatic machinery responsible for p5A synthesis is a key area of investigation, with several enzyme families implicated in its production. Understanding these synthetic pathways is crucial for elucidating the biological functions of p5A and for the development of pharmacological agents that modulate its levels.

Enzymatic Synthesis of this compound

The cellular production of p5A is attributed to the non-canonical activities of several enzyme classes. The primary enzymes identified to date are Acetyl-CoA Synthetase, certain Polyphosphate Kinases, and putatively, Aminoacyl-tRNA Synthetases.

Acetyl-CoA Synthetase

In yeast (Saccharomyces cerevisiae), acetyl coenzyme A (CoA) synthetase has been shown to catalyze the synthesis of adenosine 5'-tetraphosphate (p4A) and p5A from ATP and inorganic tri- or tetrapolyphosphate, respectively.[1] This reaction is stimulated by acetate, a substrate for the canonical function of the enzyme.[2]

Reaction: ATP + P4 -> p5A + PPi

Polyphosphate Kinases (PPKs)

Certain isoforms of polyphosphate kinase 2 (PPK2) from bacteria have demonstrated the ability to synthesize highly phosphorylated nucleotides, including p4A and p5A, in vitro.[3][4] These enzymes utilize inorganic polyphosphate as a phosphate donor to phosphorylate a range of nucleotide mono-, di-, and triphosphates.[5][6] While the expression and function of PPK2-like enzymes in mammalian cells are not well-characterized, the existence of inorganic polyphosphate in human cells suggests the potential for similar enzymatic activities.[7]

Reaction: ATP + Polyphosphate -> p5A + Shorter Polyphosphate

Aminoacyl-tRNA Synthetases (aaRSs)

Aminoacyl-tRNA synthetases are primarily known for their canonical role in charging tRNAs with their cognate amino acids during protein synthesis. However, a growing body of evidence points to their non-canonical functions, including the synthesis of diadenosine polyphosphates (ApnAs).[8][9][10][11] The synthesis of diadenosine tetraphosphate (Ap4A) by several aaRSs is well-documented.[12] While direct synthesis of p5A by aaRSs is less established, the underlying mechanism of transferring an adenosyl moiety from ATP to a phosphate acceptor suggests that under conditions of high inorganic polyphosphate, p5A could be a potential product.

Proposed Reaction: ATP + P4 -> p5A + PPi

Summary of Enzymatic Synthesis Pathways

References

- 1. Adenosine 5'-tetraphosphate and this compound are synthesized by yeast acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Several Polyphosphate Kinase 2 Enzymes Catalyse the Production of Adenosine 5'-Polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyphosphate kinase (PPK2), a potent, polyphosphate-driven generator of GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Non-canonical functions of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Noncanonical functions of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tRNA synthetase: tRNA Aminoacylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.huji.ac.il [cris.huji.ac.il]

Physiological Function of Diadenosine Pentaphosphate (Ap5A) in Neuronal Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A) is an endogenous signaling molecule belonging to the family of diadenosine polyphosphates. Present in neuronal tissues, Ap5A plays a significant role in neuromodulation and synaptic transmission. Its synthesis is intrinsically linked to cellular metabolic activity, and its extracellular actions are primarily mediated through purinergic P2Y receptors. This technical guide provides a comprehensive overview of the physiological functions of Ap5A in neuronal tissues, detailing its synthesis, degradation, receptor interactions, and downstream signaling pathways. The guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of signaling cascades and experimental workflows to facilitate further research and drug development in this area.

Introduction

Diadenosine polyphosphates (ApxA) are a class of signaling molecules found across various cell types, including neurons. Among these, diadenosine pentaphosphate (Ap5A) has emerged as a key player in neuronal function. Ap5A is an endogenous dinucleotide present in and released from synaptic terminals, suggesting its role as a neurotransmitter or neuromodulator[1]. This guide will delve into the core aspects of Ap5A's physiological functions in the nervous system, providing a technical resource for researchers in neuroscience and pharmacology.

Synthesis and Degradation of Ap5A in Neuronal Tissues

Synthesis

The primary pathway for Ap5A synthesis involves aminoacyl-tRNA synthetases (aaRSs), enzymes crucial for protein synthesis[2][3]. In a side reaction to their canonical function of charging tRNAs with amino acids, certain aaRSs can catalyze the formation of diadenosine polyphosphates. The synthesis of Ap5A by these enzymes typically involves the reaction of ATP with a previously formed aminoacyl-adenylate (aa-AMP) intermediate[2][3].

The reaction can be summarized as: aa-AMP + ATP → Ap5A + amino acid

This synthesis links the cellular metabolic state and protein synthesis machinery directly to the production of this signaling molecule.

Degradation

Extracellular Ap5A is rapidly metabolized by ectonucleotidases, which are cell-surface enzymes that hydrolyze nucleotides. This enzymatic degradation terminates the signaling of Ap5A and releases adenosine and ATP or ADP and AMP, which can then act on their respective purinergic receptors. The specific ectonucleotidases involved in Ap5A degradation in neuronal tissues are a subject of ongoing research.

Ap5A Receptors and Signaling Pathways in Neurons

Ap5A exerts its physiological effects by acting as an agonist at specific purinergic receptors, primarily the P2Y receptor subtype.

P2Y1 Receptor: The Primary Target of Ap5A

Evidence strongly suggests that the P2Y1 receptor, a G-protein coupled receptor (GPCR), is a major target for Ap5A in neuronal tissues[4][5]. P2Y1 receptors are coupled to Gq/11 proteins[6].

Downstream Signaling Cascade

Activation of the P2Y1 receptor by Ap5A initiates a well-defined signaling cascade:

-

Gq/11 Activation: Ligand binding to the P2Y1 receptor activates the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm[7].

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This signaling pathway ultimately leads to the modulation of various cellular processes, including ion channel activity and neurotransmitter release.

Physiological Effects of Ap5A in Neuronal Tissues

Modulation of Ion Channels

The activation of P2Y1 receptors by Ap5A can modulate the activity of various ion channels in neurons. A key target is the presynaptic voltage-gated calcium channel (VGCC), particularly the N-type calcium channels[4][5]. Inhibition of these channels by P2Y1 receptor activation leads to a reduction in calcium influx into the presynaptic terminal.

Regulation of Neurotransmitter Release

By modulating presynaptic calcium influx, Ap5A can significantly impact the release of neurotransmitters.

-

Inhibition of Glutamate Release: In several neuronal populations, activation of presynaptic P2Y1 receptors has been shown to inhibit the release of the excitatory neurotransmitter glutamate[4][5]. This effect is primarily mediated by the inhibition of N-type calcium channels.

-

Modulation of Acetylcholine Release: The effect of Ap5A on acetylcholine release can be complex and may vary depending on the specific synapse and the complement of purinergic receptors present. While some studies suggest an inhibitory role for P2Y1 receptor activation, others indicate a more nuanced modulation.

Quantitative Data

The following tables summarize the available quantitative data regarding the concentration and release of Ap5A, and its interaction with neuronal receptors.

Table 1: Concentration and Release of Ap5A in Rat Brain Synaptosomes

| Parameter | Value | Tissue/Preparation | Reference |

| Ap5A Content | 159 +/- 22 pmol/mg protein | Middle brain synaptosomes | [1] |

| 4-Aminopyridine-evoked Release | 11.6 +/- 2.4 pmol/mg protein | Middle brain synaptosomes | [1] |

| Veratridine-evoked Release | 16.6 +/- 2.8 pmol/mg protein | Middle brain synaptosomes | [1] |

Experimental Protocols

Measurement of Ap5A in Neuronal Tissue by HPLC

This protocol describes a method for the extraction and quantification of Ap5A from brain tissue or synaptosomes using high-performance liquid chromatography (HPLC).

Materials:

-

Brain tissue or synaptosome preparation

-

Perchloric acid (PCA), 0.4 M

-

Potassium carbonate (K2CO3), 2 M

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase: e.g., 0.1 M potassium phosphate buffer with a methanol gradient

-

Ap5A standard

Procedure:

-

Tissue Homogenization: Homogenize the brain tissue or synaptosome pellet in ice-cold 0.4 M PCA.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Neutralization: Transfer the supernatant to a new tube and neutralize with 2 M K2CO3. The formation of a precipitate (KClO4) will occur.

-

Second Centrifugation: Centrifuge at high speed for 10 minutes at 4°C to remove the precipitate.

-

HPLC Analysis: Filter the supernatant and inject a known volume onto the C18 column.

-

Quantification: Monitor the absorbance at 259 nm. Compare the peak retention time and area to that of the Ap5A standard to quantify the concentration.

Neurotransmitter Release Assay from Synaptosomes

This protocol outlines a method to measure the effect of Ap5A on the release of a radiolabeled neurotransmitter (e.g., [3H]glutamate or [3H]acetylcholine) from synaptosomes.

Materials:

-

Synaptosome preparation

-

Radiolabeled neurotransmitter (e.g., [3H]glutamate)

-

Physiological buffer (e.g., Krebs-Ringer)

-

Depolarizing agent (e.g., high K+ solution or 4-aminopyridine)

-

Ap5A

-

Scintillation counter and scintillation fluid

-

Glass fiber filters

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from the brain region of interest using standard differential centrifugation methods.

-

Loading with Radiolabel: Incubate the synaptosomes with the radiolabeled neurotransmitter to allow for its uptake.

-

Washing: Wash the synaptosomes with physiological buffer to remove excess unincorporated radiolabel.

-

Superfusion: Place the loaded synaptosomes on a filter in a superfusion chamber and perfuse with physiological buffer.

-

Baseline Collection: Collect fractions of the perfusate to establish a baseline of spontaneous neurotransmitter release.

-

Stimulation: Switch to a depolarizing buffer (e.g., high K+) containing the desired concentration of Ap5A or vehicle control.

-

Fraction Collection: Continue collecting fractions during and after the stimulation period.

-

Quantification: Add scintillation fluid to each collected fraction and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the amount of neurotransmitter released in each fraction as a percentage of the total radioactivity in the synaptosomes. Compare the release in the presence and absence of Ap5A.

Calcium Imaging in Cultured Neurons

This protocol describes how to measure changes in intracellular calcium concentration in response to Ap5A using a fluorescent calcium indicator.

Materials:

-

Primary neuronal culture or neuronal cell line

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Physiological salt solution (e.g., HBSS)

-

Ap5A

-

Fluorescence microscope with an imaging system

Procedure:

-

Cell Culture: Plate neurons on glass coverslips and culture until the desired stage of development.

-

Dye Loading: Incubate the cells with a solution containing the calcium indicator dye and Pluronic F-127 in physiological salt solution.

-

Washing: Gently wash the cells with the physiological salt solution to remove excess dye.

-

Baseline Measurement: Mount the coverslip on the microscope stage and acquire baseline fluorescence images.

-

Application of Ap5A: Add Ap5A to the bath to achieve the desired final concentration.

-

Image Acquisition: Continuously record fluorescence images to monitor changes in intracellular calcium.

-

Data Analysis: Measure the fluorescence intensity in individual cells over time. Express the change in calcium as a ratio of fluorescence at two wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0 for single-wavelength dyes like Fluo-4).

Conclusion

Diadenosine pentaphosphate is an important endogenous signaling molecule in the nervous system that acts primarily through P2Y1 receptors to modulate neuronal function. Its synthesis, linked to cellular metabolism, and its effects on ion channels and neurotransmitter release position Ap5A as a key regulator of synaptic transmission. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers investigating the physiological roles of Ap5A and its potential as a therapeutic target in neurological disorders. Further research is warranted to fully elucidate the spectrum of its functions and to identify specific and potent modulators of its signaling pathways for drug development.

References

- 1. Presence of diadenosine polyphosphates--Ap4A and Ap5A--in rat brain synaptic terminals. Ca2+ dependent release evoked by 4-aminopyridine and veratridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 4. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. P2RY1 - Wikipedia [en.wikipedia.org]

Adenosine 5'-pentaphosphate (AP5A): A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-pentaphosphate (AP5A), a naturally occurring dinucleoside polyphosphate, has garnered significant attention for its potent and diverse biological activities. Primarily recognized as a high-affinity inhibitor of adenylate kinase, AP5A's mechanism of action extends to the modulation of various components of purinergic signaling pathways, including P2 purinergic receptors and other key enzymes involved in nucleotide metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of AP5A, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.

Core Mechanism of Action: Inhibition of Adenylate Kinase

The most well-characterized action of this compound is its potent inhibition of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1][2][3][4][5][6] AP5A acts as a multisubstrate analog, simultaneously occupying the ATP and AMP binding sites on the enzyme.[7] This high-affinity interaction effectively locks the enzyme in an inactive conformation.

The binding of AP5A to adenylate kinase is asymmetric, a phenomenon that has been elucidated through ³¹P nuclear magnetic resonance (NMR) spectroscopy.[2][5] In its free state, the symmetrical AP5A molecule exhibits two sets of phosphorus signals. However, upon binding to porcine adenylate kinase, these signals split into five distinct groups, indicating an asymmetric arrangement of the phosphate chain within the enzyme's active site.[2][5] This asymmetry is further enhanced in the presence of Mg²⁺.[2][5]

Quantitative Data: Adenylate Kinase Inhibition

| Parameter | Value | Species/System | Reference |

| Ki | 2.5 nM | Not specified | N/A |

| Inhibition Concentration | ≥ 2 µM | Human hemolysate | [4] |

| Inhibition Concentration | ≥ 50 µM (for complete inhibition) | Fragmented sarcoplasmic reticulum from bullfrog skeletal muscle | [3] |

| Association Constant | ~4 x 10⁸ M⁻¹ | Rabbit muscle | [7] |

Interaction with Purinergic Receptors

AP5A is a significant modulator of purinergic signaling, acting on both P2X and P2Y receptor subtypes. These interactions are critical for its diverse physiological effects, including vasoconstriction and vasorelaxation.[8][9]

P2Y Receptors

AP5A has been identified as a potent agonist at the P2Y₁ receptor subtype.[10] Activation of P2Y₁ receptors, which are Gq/11-coupled, typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores and activates protein kinase C (PKC).[11][12][13][14]

P2X Receptors

AP5A induces vasoconstriction through the activation of P2X receptors.[8][9] Studies in rat resistance arteries have shown that AP5A's vasoconstrictive effects are mediated by different P2X receptor subtypes in different vascular beds.[9] P2X receptors are ligand-gated ion channels, and their activation by agonists like AP5A leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and subsequent cellular responses.[15][16][17]

Quantitative Data: Purinergic Receptor Interactions

| Target | Parameter | Value | Species/System | Reference |

| P2Y₁ Receptor | EC₅₀ | 0.32 µM | Human | [10] |

| P2X Receptors | Agonist Activity | Induces vasoconstriction | Rat resistance arteries | [8][9] |

| P2X₃ Receptor | Agonist Activity | Full agonist (more potent than ATP) | Rat (recombinant) | |

| P2X₁ Receptor | Agonist Activity | Not a full agonist | Rat (recombinant) |

Modulation of Other Key Enzymes

Beyond its primary targets, AP5A also influences the activity of other enzymes involved in adenosine metabolism.

Adenosine Kinase

AP5A has been reported to be an inhibitor of adenosine kinase, an enzyme that phosphorylates adenosine to AMP, thereby regulating intracellular and extracellular adenosine levels. However, detailed kinetic data for this inhibition are not extensively available.

5'-Nucleotidase

In contrast to its inhibitory roles, AP5A can activate 5'-nucleotidase. This enzyme is responsible for the dephosphorylation of AMP to adenosine, a key signaling molecule with its own set of receptors (P1 receptors).[18][19][20][21] The activation of 5'-nucleotidase by AP5A can therefore contribute to an increase in local adenosine concentrations.

Interaction with Ryanodine Receptors

AP5A is a potent activator of cardiac ryanodine receptors (RyR2), which are intracellular calcium release channels crucial for excitation-contraction coupling in the heart.[2][22][23][24][25] AP5A appears to have a higher affinity for both high- and low-affinity adenine nucleotide binding sites on RyR2 compared to ATP.[2] Its binding is characterized by slow dissociation, suggesting it could act as a physiological regulator of RyR2, particularly under conditions of cellular stress.[2]

Quantitative Data: Ryanodine Receptor Interaction

| Target | Parameter | Value | Species/System | Reference |

| Cardiac Ryanodine Receptor (RyR2) | EC₅₀ (low-affinity site) | 140 µM | Sheep | [2] |

| Cardiac Ryanodine Receptor (RyR2) | Activation Range (high-affinity site) | 100 pM - 10 µM | Sheep | [2] |

Experimental Protocols

Adenylate Kinase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of AP5A on adenylate kinase activity. The assay couples the production of ATP (in the reverse AK reaction) to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.

Materials:

-

Recombinant adenylate kinase

-

AP5A

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂

-

Substrate Mix: 2 mM ADP, 10 mM glucose, 1 mM NADP⁺

-

Coupling Enzymes: Hexokinase (≥1 unit/mL), Glucose-6-phosphate dehydrogenase (≥1 unit/mL)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of AP5A in the assay buffer.

-

In a 96-well plate, add 20 µL of each AP5A dilution or buffer (for control).

-

Add 160 µL of the substrate mix to each well.

-

Add 10 µL of the coupling enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of a pre-diluted adenylate kinase solution to each well.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for 10-15 minutes at 37°C.

-

Calculate the rate of NADP⁺ reduction (increase in A₃₄₀) for each AP5A concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of AP5A concentration.

P2Y₁ Receptor-Mediated Calcium Mobilization Assay

This protocol outlines a method to measure the agonist activity of AP5A at the P2Y₁ receptor by monitoring changes in intracellular calcium concentration using a fluorescent indicator.[11][26][27][28][29]

Materials:

-

HEK293 cells stably expressing the human P2Y₁ receptor

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

AP5A and a known P2Y₁ agonist (e.g., 2-MeSADP)

-

96-well black, clear-bottom microplates

-

Fluorescent plate reader with an injection system

Procedure:

-

Seed the P2Y₁-expressing cells into the 96-well plates and culture overnight.

-

Prepare a dye-loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.

-

Remove the culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

-

Gently wash the cells with the assay buffer to remove excess dye.

-

Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.

-

Inject serial dilutions of AP5A or the control agonist into the wells while continuously recording the fluorescence signal.

-

The change in fluorescence intensity reflects the increase in intracellular calcium.

-

Determine the EC₅₀ value for AP5A by plotting the peak fluorescence response against the logarithm of the AP5A concentration.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy of AP5A Binding to Adenylate Kinase

This protocol provides a general framework for studying the asymmetric binding of AP5A to adenylate kinase using ³¹P NMR.[2][5][30][31][32][33][34]

Materials:

-

Purified porcine muscle adenylate kinase

-

AP5A

-

NMR Buffer: e.g., 100 mM Potassium Hepes (pH 8.0) in D₂O

-

MgCl₂ and MnCl₂ solutions

-

NMR spectrometer equipped with a phosphorus probe

Procedure:

-

Prepare a sample of free AP5A (e.g., 8 mM) in the NMR buffer and acquire a ³¹P NMR spectrum.

-

Add MgCl₂ to the sample to observe the shift in phosphorus signals upon chelation.

-

Prepare a sample containing AP5A and adenylate kinase in a near-stoichiometric ratio (e.g., 1.45 mM AP5A and 1.62 mM AK) in the NMR buffer.

-

Acquire a ³¹P NMR spectrum of the AP5A-enzyme complex. Observe the splitting of the phosphorus signals, indicating asymmetric binding.

-

Add MgCl₂ to the AP5A-enzyme complex and acquire another spectrum to observe the enhanced asymmetry.

-

Optionally, titrate with a paramagnetic ion like Mn²⁺ to aid in the assignment of the individual phosphorus resonances.

Conclusion

This compound is a multifaceted signaling molecule with a complex mechanism of action. Its primary and most potent effect is the inhibition of adenylate kinase, a key regulator of cellular energy metabolism. Furthermore, AP5A significantly impacts purinergic signaling through its interactions with P2Y and P2X receptors, as well as by modulating the activity of other enzymes involved in adenosine metabolism. Its ability to activate ryanodine receptors adds another layer to its physiological roles, particularly in cardiac function. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate and diverse biological functions of this important dinucleoside polyphosphate. Further research is warranted to fully elucidate its receptor subtype selectivity and the complete downstream signaling pathways it modulates.

References

- 1. benchchem.com [benchchem.com]

- 2. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P 1 ,P 5 -Di(adenosine-5')pentaphosphate, a potent multisubstrate inhibitor of adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterogenous vascular effects of AP5A in different rat resistance arteries are due to heterogenous distribution of P2X and P2Y(1) purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. International Union of Pharmacology LVIII: Update on the P2Y G Protein-Coupled Nucleotide Receptors: From Molecular Mechanisms and Pathophysiology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Principles and properties of ion flow in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ATP-gated P2X cation-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. P2X Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5'-Nucleotidase activity and adenosine formation in stimulated, hypoxic and underperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activities and some properties of 5'-nucleotidase, adenosine kinase and adenosine deaminase in tissues from vertebrates and invertebrates in relation to the control of the concentration and the physiological role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adenosine kinase and 5'-nucleotidase activity after prolonged wakefulness in the cortex and the basal forebrain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activities and some properties of 5'-nucleotidase, adenosine kinase and adenosine deaminase in tissues from vertebrates and invertebrates in relation to the control of the concentration and the physiological role of adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 23. ClinPGx [clinpgx.org]

- 24. Ryanodine receptors as leak channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pnas.org [pnas.org]

- 31. diverdi.colostate.edu [diverdi.colostate.edu]

- 32. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Tracking the ATP-binding response in adenylate kinase in real time - PMC [pmc.ncbi.nlm.nih.gov]

- 34. 31P nuclear magnetic resonance kinetic measurements on adenylatekinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine 5'-pentaphosphate: A Putative Signaling Molecule at the Crossroads of Cellular Energetics and Stress Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine 5'-pentaphosphate (p5A) is a highly phosphorylated purine nucleotide that has emerged as a molecule of interest in the complex landscape of intracellular signaling. While much of the research has historically focused on its dimeric form, diadenosine pentaphosphate (Ap5A), evidence suggests that monomeric p5A may also play a role in cellular regulation, particularly under conditions of metabolic stress. This technical guide provides a comprehensive overview of the current understanding of p5A, including its synthesis, potential downstream effectors, and the experimental methodologies used to study this and related molecules. A significant focus is placed on distinguishing the activities of monomeric p5A from the more extensively characterized Ap5A, providing clarity for researchers in the field.

Introduction to this compound

This compound is an adenosine nucleotide containing a chain of five phosphate groups attached to the 5' carbon of the ribose sugar. Its highly charged nature suggests a role as a high-energy molecule, similar to ATP, but also points towards a potential function as a signaling molecule, capable of modulating protein function through allosteric binding. While the intracellular existence of monomeric p5A is yet to be definitively quantified, its enzymatic synthesis has been demonstrated, suggesting a potential for its formation under specific cellular conditions.

Synthesis and Metabolism

The intracellular production of monomeric p5A is not as well-defined as that of other adenosine phosphates. However, in vitro studies have demonstrated that certain enzymes are capable of its synthesis.

Enzymatic Synthesis

The primary enzymes identified as capable of synthesizing p5A are Polyphosphate Kinase 2 (PPK2) enzymes.[1][2] These enzymes utilize inorganic polyphosphate (polyP) as a phosphate donor to phosphorylate adenosine diphosphate (ADP), leading to the formation of ATP, adenosine 5'-tetraphosphate (p4A), and this compound (p5A).[1][2][3]

The reaction can be summarized as follows: ADP + polyPn ⇌ ATP + polyPn-1 ATP + polyPn ⇌ p4A + polyPn-1 p4A + polyPn ⇌ p5A + polyPn-1

Caption: Enzymatic synthesis of p5A by Polyphosphate Kinase 2 (PPK2).

Degradation

The specific enzymes responsible for the intracellular degradation of monomeric p5A have not been extensively characterized. However, it is plausible that p5A is a substrate for various cellular nucleotidases and phosphatases that act on other adenosine polyphosphates. 5'-nucleotidases, for example, are known to hydrolyze nucleoside 5'-monophosphates to their corresponding nucleosides and inorganic phosphate.[4][5][6][7] It is likely that p5A is sequentially dephosphorylated to p4A, ATP, ADP, AMP, and finally adenosine.

This compound vs. Diadenosine Pentaphosphate (Ap5A)

A critical point of clarification in the literature is the distinction between this compound (p5A) and diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A). The majority of published research on "adenosine pentaphosphate" as a signaling molecule refers to Ap5A.

-

This compound (p5A): A monomeric nucleotide.

-

Diadenosine pentaphosphate (Ap5A): A dinucleotide where two adenosine monophosphate moieties are linked by a chain of five phosphate groups.

Ap5A is a well-established intracellular signaling molecule with known targets and physiological roles. It is crucial for researchers to carefully distinguish between these two molecules.

Intracellular Signaling Pathways and Downstream Effectors of Ap5A

While the signaling roles of monomeric p5A are still under investigation, Ap5A has been shown to modulate the activity of several key cellular proteins.

Inhibition of Adenylate Kinase

One of the most well-characterized functions of Ap5A is its potent inhibition of adenylate kinase (AK) .[1][8][9][10][11] Adenylate kinase is a crucial enzyme for cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. By inhibiting AK, Ap5A can disrupt the cellular energy balance, which may be a key aspect of its signaling function, particularly under metabolic stress. A high concentration of Ap5A (50 µM or more) can be required for the complete inhibition of adenylate kinase.[10][11]

Caption: Inhibition of Adenylate Kinase by Ap5A.

Activation of Ryanodine Receptors

Ap5A is a potent activator of cardiac ryanodine receptors (RyR2) , which are intracellular calcium release channels critical for muscle contraction.[12][13][14] Picomolar to nanomolar concentrations of Ap5A can significantly increase the open probability of RyR2 channels.[3][15] This suggests a role for Ap5A in modulating calcium signaling, particularly in cardiac muscle under conditions of cellular stress.[12][13]

Caption: Activation of Ryanodine Receptor 2 by Ap5A.

P2X Receptor Agonism

Extracellular Ap5A can act as an agonist at certain subtypes of P2X receptors , which are ligand-gated ion channels.[16] This interaction can lead to changes in membrane potential and ion flux, suggesting a role for Ap5A in purinergic signaling in the nervous system.[16]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of Ap5A with its known targets. Data for monomeric p5A is currently unavailable.

Table 1: Kinetic Parameters for Ap5A

| Target | Parameter | Value | Species | Reference |

| Adenylate Kinase | Ki | ~2 µM | Human (hemolysate) | [17] |

| Ryanodine Receptor 2 (RyR2) | EC50 | 140 µM | Sheep (cardiac) | [12] |

| P2X Receptors | - | More potent than ATP at 30 µM | Rat (vagus nerve) | [16] |

Table 2: Cellular Concentrations of Adenosine Phosphates

| Molecule | Concentration | Cell/Tissue Type | Reference |

| ATP | ~4.41 mM (average) | Various normal cells and tissues | [8] |

| ATP | ~7 mM | Cultured astrocytes | [18] |

| ADP | Low (relative to ATP) | Cultured astrocytes | [18] |

| AMP | Low (relative to ATP) | Cultured astrocytes | [18] |

| p5A | Not reported | - | - |

| Ap5A | 1.4 - 3.6 pmol/mg protein | Physarum polycephalum, Saccharomyces cerevisiae, Rat liver | [19] |

Experimental Protocols

Enzymatic Synthesis of p5A using PPK2

This protocol describes the in vitro synthesis of p5A from ADP using a Polyphosphate Kinase 2 enzyme.

Materials:

-

Polyphosphate Kinase 2 (PPK2) enzyme (e.g., from Meiothermus ruber)

-

Adenosine 5'-diphosphate (ADP)

-

Inorganic polyphosphate (e.g., polyP60)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM (NH4)2SO4)

-

Quenching solution (e.g., 0.5 M HCl)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing ADP (e.g., 1 mM) and polyphosphate (e.g., 10 mM phosphate monomers) in the reaction buffer.

-

Initiate the reaction by adding a purified PPK2 enzyme (e.g., 1-5 µM).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

At various time points, take aliquots of the reaction and stop the reaction by adding the quenching solution.

-

Analyze the formation of ATP, p4A, and p5A by HPLC.

Caption: Workflow for the enzymatic synthesis of p5A.

Quantification of Adenosine Phosphates by HPLC-MS/MS

This protocol provides a general framework for the quantification of adenosine phosphates, which can be adapted for p5A, in cell extracts.

Materials:

-

Cell culture or tissue sample

-

Extraction solvent (e.g., cold 70:30 methanol:water)

-

Internal standards (e.g., 13C-labeled adenosine phosphates)

-

Solid-phase extraction (SPE) cartridges (e.g., phenylboronic acid for cis-diol containing molecules)

-

LC-MS/MS system with a suitable column (e.g., HILIC or C18 reverse-phase with an ion-pairing agent)

Procedure:

-

Extraction: Rapidly harvest and quench metabolism in cells or tissues. Extract the metabolites with the cold extraction solvent containing internal standards.

-

Purification (Optional): For complex samples, use SPE to enrich for nucleotides and remove interfering substances.

-

LC-MS/MS Analysis: Separate the adenosine phosphates using an appropriate HPLC method. Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify the amount of each adenosine phosphate by comparing its peak area to that of its corresponding internal standard.

Caption: General workflow for HPLC-MS/MS quantification of adenosine phosphates.

Synthesis of Non-Hydrolyzable Analogs

The synthesis of non-hydrolyzable analogs of p5A, such as those with a sulfur atom replacing a non-bridging oxygen in the phosphate chain (phosphorothioates), can be achieved through a combination of chemical and enzymatic methods. For example, a γ-thio-ATP analog could potentially be a substrate for PPK2 to generate a thio-p4A and subsequently a thio-p5A. The synthesis of adenosine 5'-[γ-thio]triphosphate (ATPγS) is well-established and can serve as a starting point for such enzymatic approaches.[20][21][22]

Future Directions and Conclusion

The study of this compound as an intracellular signaling molecule is still in its nascent stages. A significant challenge and a crucial next step is to definitively identify and quantify monomeric p5A in various cell types and under different physiological conditions. The development of specific molecular probes and highly sensitive analytical methods will be instrumental in this endeavor.

Key questions for future research include:

-

What are the specific intracellular concentrations of monomeric p5A, and how do they change in response to cellular stress?

-

Are there specific enzymes responsible for the synthesis and degradation of monomeric p5A in vivo?

-

Does monomeric p5A have unique downstream effectors and signaling pathways distinct from Ap5A?

-

What is the physiological and pathological relevance of p5A signaling?

References

- 1. Several Polyphosphate Kinase 2 Enzymes Catalyse the Production of Adenosine 5'-Polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Nucleotidase (5-NT): A Critical Enzyme in Nucleotide Metabolism and Clinical Diagnostics [elisakits.co.uk]

- 5. 5′-Nucleotidases and their new roles in NAD+ and phosphate metabolism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Microbial 5′-nucleotidases: their characteristics, roles in cellular metabolism, and possible practical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prospecbio.com [prospecbio.com]

- 8. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of adenosine Mono-, Di- and triphosphate from royal jelly using liquid chromatography - Tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. med.und.edu [med.und.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 17. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. Synthesis of adenosine 5′-[γ(R)-17O,18O-thio]triphosphate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. A new synthesis of adenosine 5'-([gamma(R)-17O,18O]-gamma-thiotriphosphate) and its use to determine the stereochemical course of the activation of glutamate by glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

The Enigmatic Presence of Ap5A: A Deep Dive into its Occurrence in Platelets and Chromaffin Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family, has emerged as a significant, yet often overlooked, signaling molecule stored and released from two critical cell types: platelets and chromaffin cells. These cells, central to hemostasis and the stress response respectively, utilize Ap5A in a sophisticated interplay of autocrine and paracrine signaling. This technical guide provides an in-depth exploration of the natural occurrence of Ap5A in platelets and chromaffin cells, offering a comprehensive overview of its quantification, storage, release, and putative signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the physiological roles of Ap5A and its potential as a therapeutic target.

Quantitative Analysis of Ap5A in Platelets and Chromaffin Cells

The concentration of Ap5A within platelets and chromaffin cells is a critical parameter for understanding its physiological relevance. Below is a summary of reported quantitative data.

| Cell Type | Species | Condition | Ap5A Concentration | Method of Measurement |

| Platelets | Human | Basal (Normotensive) | 100.2 ± 81.1 nM | HPLC |

| Platelets | Human | Basal (Normotensive) | 32 ± 3 ng/µg β-thromboglobulin | HPLC[1] |

| Platelets | Human | Basal (Essential Hypertension) | 56 ± 7 ng/µg β-thromboglobulin | HPLC[1] |

| Chromaffin Granules | Bovine | Basal | 32 nmol/mg of protein (~6 mM intragranularly) | HPLC |

| Adrenal Medulla Tissue | Bovine | Basal | 0.1 ± 0.05 µmol/g of tissue | HPLC[2] |

Experimental Protocols

Accurate quantification and functional studies of Ap5A necessitate meticulous experimental design. This section details key methodologies for the isolation, stimulation, and analysis of Ap5A from platelets and chromaffin cells.

Platelet Isolation and Preparation

A standardized protocol for the isolation of washed platelets is crucial to minimize premature activation and ensure reproducible results.

Materials:

-

Whole blood collected in acid-citrate-dextrose (ACD) tubes.

-

Platelet wash buffer (e.g., Tyrode's buffer with apyrase and prostacyclin I2).

-

Centrifuge.

Protocol:

-

Collect whole blood into ACD tubes.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully aspirate the PRP and add a platelet activation inhibitor such as prostacyclin I2 (PGI2).

-

Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in wash buffer. Repeat the wash step at least once.

-

Finally, resuspend the washed platelets in a suitable buffer for subsequent experiments.

Stimulation of Platelets for Ap5A Release

Thrombin is a potent physiological agonist used to induce the release of dense granule contents, including Ap5A.

Materials:

-

Washed platelet suspension.

-

Thrombin solution (e.g., 0.1-1 U/mL).

-

Reaction buffer (e.g., Tyrode's buffer with Ca2+).

-

Centrifuge.

Protocol:

-

Equilibrate the washed platelet suspension to 37°C.

-

Add thrombin to the platelet suspension to initiate activation and aggregation.

-

Allow the reaction to proceed for a defined time (e.g., 5-10 minutes).

-

Stop the reaction by placing the samples on ice and adding an inhibitor cocktail.

-

Centrifuge the samples at high speed (e.g., 12,000 x g) for 2 minutes to pellet the platelets.

-

Carefully collect the supernatant, which contains the released nucleotides, for subsequent analysis.

Chromaffin Cell Isolation and Culture

Primary bovine or rodent chromaffin cells are commonly used models for studying catecholamine and nucleotide secretion.

Materials:

-

Adrenal glands.

-

Collagenase solution.

-

Culture medium (e.g., DMEM with fetal bovine serum).

-

Cell culture incubator.

Protocol:

-

Dissect the adrenal medulla from the adrenal cortex.

-

Digest the medullary tissue with a collagenase solution to dissociate the cells.

-

Filter the cell suspension to remove undigested tissue.

-

Purify the chromaffin cells using a density gradient centrifugation (e.g., Percoll gradient).

-

Plate the isolated chromaffin cells on collagen-coated culture dishes and maintain them in a humidified incubator at 37°C and 5% CO2.

Stimulation of Chromaffin Cells for Ap5A Release

Stimulation with acetylcholine or high potassium is a standard method to induce exocytosis from chromaffin cells.

Materials:

-

Cultured chromaffin cells.

-

Stimulation buffer (e.g., Locke's solution).

-

Acetylcholine (ACh) or Potassium Chloride (KCl) solution.

Protocol:

-

Wash the cultured chromaffin cells with pre-warmed stimulation buffer.

-

Incubate the cells with a stimulating agent, such as acetylcholine (e.g., 100 µM) or high potassium (e.g., 56 mM KCl), for a defined period (e.g., 5-15 minutes) at 37°C.[3][4]

-

Collect the supernatant containing the released substances.

-

Lyse the cells to determine the remaining intracellular content.

-

Analyze both the supernatant and cell lysate for Ap5A content.

Quantification of Ap5A

HPLC is a robust and widely used method for the separation and quantification of diadenosine polyphosphates.

Principle: This method separates nucleotides based on their charge and hydrophobicity using a reversed-phase column and an ion-pairing reagent.

Protocol Outline:

-

Sample Preparation:

-

Deproteinize the sample (supernatant or cell lysate) using perchloric acid or by ultrafiltration.

-

Neutralize the acidic extract.

-

For samples with low Ap5A concentrations, a solid-phase extraction or boronate affinity chromatography step can be included to concentrate the diadenosine polyphosphates.[5]

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.

-

Use a mobile phase consisting of a buffer (e.g., phosphate buffer) and an ion-pairing reagent (e.g., tetrabutylammonium).

-

Elute the nucleotides using a gradient of an organic solvent (e.g., acetonitrile).

-

Detect the nucleotides by UV absorbance at 259 nm.

-

-

Quantification:

-

Identify the Ap5A peak by comparing its retention time with that of a known standard.

-

Quantify the amount of Ap5A by integrating the peak area and comparing it to a standard curve.

-

This highly sensitive method relies on the enzymatic conversion of Ap5A to ATP, which is then quantified using the firefly luciferin-luciferase reaction.

Principle: Ap5A is first hydrolyzed to ATP and AMP by a nucleotide pyrophosphatase or phosphodiesterase. The newly formed ATP is then used by firefly luciferase to catalyze the oxidation of luciferin, producing light that is proportional to the amount of ATP.

Protocol Outline:

-

Enzymatic Conversion:

-

Incubate the sample with a nucleotide pyrophosphatase or a combination of phosphodiesterase and adenylate kinase to convert Ap5A to ATP.

-

-

Luminescence Measurement:

-

Add a luciferin-luciferase reagent to the reaction mixture.

-

Immediately measure the light output using a luminometer.

-

-

Quantification:

-

Calculate the concentration of Ap5A based on the amount of ATP produced, using a standard curve generated with known concentrations of ATP.

-

Signaling Pathways and Logical Relationships

The biological effects of Ap5A are mediated through complex signaling pathways, primarily involving purinergic receptors. The following diagrams, generated using the DOT language, illustrate the proposed signaling cascades and experimental workflows.

References

- 1. P2Y purinoceptors inhibit exocytosis in adrenal chromaffin cells via modulation of voltage-operated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]